4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-phenylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-phenylhydrazone is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a trifluoromethyl group at position 3 and a phenylhydrazone group at position 4. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-phenylhydrazone typically involves the following steps:
Formation of Pyrazoline Intermediate: The initial step involves the condensation of ketones or aldehydes with hydrazine monohydrochloride to form pyrazoline intermediates under mild conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced through various methods, including the use of trifluoromethylating agents.
Formation of Phenylhydrazone: Finally, the phenylhydrazone group is introduced by reacting the pyrazole derivative with phenylhydrazine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-phenylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo substitution reactions, where different substituents replace the existing groups on the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Bromine, hydrogen peroxide, and other oxidizing agents are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Various alkylating and acylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring .
Wissenschaftliche Forschungsanwendungen
4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-phenylhydrazone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-phenylhydrazone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with proteins and other biomolecules, affecting various cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trifluoromethyl)pyrazole: This compound shares the trifluoromethyl group but lacks the phenylhydrazone group.
4,5-Dihydro-1H-pyrazole Derivatives: These compounds have similar structures but different substituents.
Triazolo[4,3-a]pyrazine Derivatives: These compounds have a similar pyrazole ring structure but with additional fused rings.
Uniqueness
4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-phenylhydrazone is unique due to the presence of both the trifluoromethyl and phenylhydrazone groups, which confer distinct chemical and biological properties . This combination of functional groups makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H7F3N4O |
---|---|
Molekulargewicht |
256.18 g/mol |
IUPAC-Name |
4-phenyldiazenyl-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C10H7F3N4O/c11-10(12,13)8-7(9(18)17-16-8)15-14-6-4-2-1-3-5-6/h1-5H,(H2,16,17,18) |
InChI-Schlüssel |
DWXLGAJAZLIUER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=C(NNC2=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.